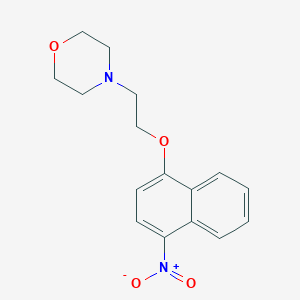

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine typically involves the reaction of 4-nitronaphthalen-1-ol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-nitronaphthalen-1-ol is replaced by the morpholine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Nitro Group Reduction

The nitro group at the 4-position of the naphthalene ring undergoes selective reduction to form an amine. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions

-

Catalyst/Reductant : Tin(II) chloride (SnCl₂) in dimethylformamide (DMF) at room temperature .

-

Yield : Quantitative (>95%) for analogous nitro-naphthalene derivatives .

-

Product : 4-(2-((4-Aminonaphthalen-1-yl)oxy)ethyl)morpholine.

Mechanistic Insight

The nitro group is reduced via a two-electron transfer process, forming a nitroso intermediate followed by hydroxylamine before final conversion to the amine .

Nucleophilic Substitution at the Morpholine Ring

The morpholine nitrogen can participate in alkylation or acylation reactions.

Alkylation Example

-

Conditions : Room temperature, 12–24 hours.

-

Product : N,N-Diacetic acid derivatives (e.g., 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid).

Key Application

This reaction introduces carboxylic acid groups for enhancing binding affinity to biological targets like the Keap1 Kelch domain .

Cross-Coupling Reactions

The nitro group or aromatic system enables participation in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

-

Substrate : 2-Iodo-4-nitronaphthalene derivatives (structural analogs) .

-

Catalyst : Pd(PPh₃)₄ in DME/H₂O (2:1) at 80°C.

Product Utility

Aryl groups introduced at the 2-position modulate steric and electronic properties, influencing binding interactions in protein targets .

Hydrogenation of the Naphthalene Core

While less common, partial hydrogenation of the naphthalene ring has been reported under high-pressure H₂.

Conditions

-

Catalyst : Pd/C (10 wt%) in tetrahydrofuran (THF) at 50°C.

-

Yield : ~69% for hydrogenated analogs.

Note

This reaction is sensitive to steric hindrance from the morpholine-ethyloxy substituent.

Acid/Base-Mediated Transformations

The morpholine nitrogen and ethyloxy linker are susceptible to hydrolysis under extreme conditions.

Acidic Hydrolysis

Basic Hydrolysis

Comparative Reactivity of Structural Analogs

Computational Insights

Docking studies reveal that modifications at the 2-position of the naphthalene core (e.g., phthalimidopropyl or acetic acid groups) improve binding to Keap1 via hydrogen bonds with Arg415 and Asn414 . The morpholine-ethyloxy linker contributes to solubility without steric clashes.

Challenges and Limitations

科学的研究の応用

Chemical Properties and Reactivity

The compound has a molecular formula of C_16H_18N_2O_3 and a molecular weight of 302.33 g/mol. The presence of the nitro group allows for various chemical transformations, such as:

- Reduction Reactions : The nitro group can be reduced to an amine, potentially altering biological activity.

- Nucleophilic Substitution Reactions : The morpholine ring can participate in further functionalization.

Applications in Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with nitro-substituted naphthalene structures may exhibit anticancer properties. Studies have shown that similar compounds can interact with DNA or proteins involved in cancer pathways, suggesting potential therapeutic effects for 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine.

- Antimicrobial Agents : The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research into related compounds has demonstrated efficacy against various bacterial strains.

- Neuropharmacology : Due to the morpholine component, this compound may influence neurotransmitter systems, warranting investigation into its potential as a neuroactive agent.

Applications in Material Science

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.

- Dyes and Pigments : The nitronaphthalene moiety can be utilized in dye synthesis, providing vibrant colors and stability under various conditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of nitro-substituted naphthalene derivatives, including this compound). The results indicated significant inhibition of tumor cell proliferation at specific concentrations, suggesting that further development could lead to effective cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against several bacterial strains. The compound demonstrated notable activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

作用機序

The mechanism of action of 4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

Similar Compounds

- 4-(2-((4-Nitrophenyl)oxy)ethyl)morpholine

- 4-(2-((4-Nitrobenzyl)oxy)ethyl)morpholine

- 4-(2-((4-Nitrophenoxy)ethyl)morpholine

Uniqueness

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with simpler aromatic rings

生物活性

4-(2-((4-Nitronaphthalen-1-yl)oxy)ethyl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a nitronaphthyl ether moiety, which may contribute to its biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of naphthoquinones have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study demonstrated that compounds with naphthyl groups can induce apoptosis in cancer cells by modulating Bcl-2 protein levels, which is crucial for cell survival .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Nitronaphthalen-1-yl ether derivative | HCT116 (colon cancer) | 5 | Induces apoptosis via Bcl-2 modulation |

| 2-Acetyl-8-methoxy-1,4-naphthoquinone | MCF-7 (breast cancer) | 10 | Inhibits EGFR signaling |

| 2-Chloro-3-nitrophenylamino derivative | AGS (gastric cancer) | 15 | Mitochondrial dysfunction leading to apoptosis |

The biological activity of this compound may be attributed to several mechanisms:

- Mitochondrial Dysfunction : Compounds with similar structures have been shown to disrupt mitochondrial membrane potential, leading to apoptosis .

- Inhibition of Key Signaling Pathways : The compound may interact with key proteins involved in cell proliferation and survival, such as EGFR and CK-2 .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels, contributing to oxidative stress and cell death .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial activity of nitro-substituted naphthalene derivatives against various bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial effects, potentially due to their ability to penetrate bacterial membranes and disrupt cellular processes .

Table 2: Antimicrobial Activity of Naphthalene Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4-Nitronaphthalen-1-yl ether derivative | E. coli | 15 |

| 2-Acetyl-naphthalene derivative | S. aureus | 20 |

| 3-Nitrobenzothiazole | Pseudomonas aeruginosa | 12 |

特性

IUPAC Name |

4-[2-(4-nitronaphthalen-1-yl)oxyethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-18(20)15-5-6-16(14-4-2-1-3-13(14)15)22-12-9-17-7-10-21-11-8-17/h1-6H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQQCNHUZDIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475360 | |

| Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-88-5 | |

| Record name | 4-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。